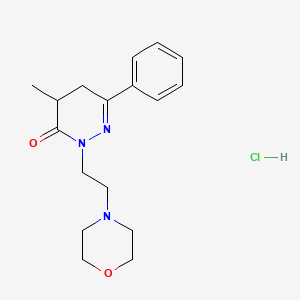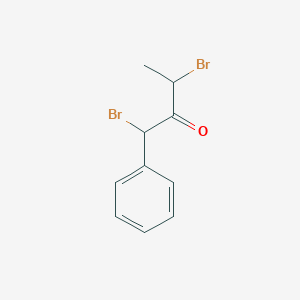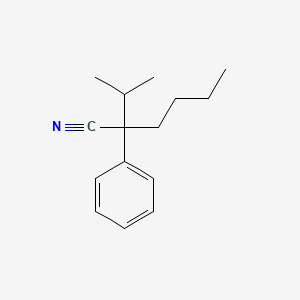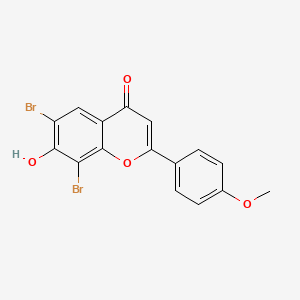
6,8-Dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and a methoxyphenyl group in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one typically involves the bromination of a suitable precursor, followed by cyclization and functional group modifications. One common synthetic route includes:
Bromination: The precursor compound, such as 7-hydroxy-4H-chromen-4-one, is brominated using bromine in acetic acid to introduce bromine atoms at the 6 and 8 positions.
Cyclization: The brominated intermediate undergoes cyclization in the presence of a base, such as potassium carbonate, to form the chromen-4-one core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base, such as sodium hydroxide (NaOH), facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of debrominated chromen-4-one derivatives.
Substitution: Formation of amino or alkyl-substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-dibromo-7-hydroxy-2-phenyl-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-chlorophenyl)-4H-chromen-4-one
- 6,8-dibromo-7-hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one
Uniqueness
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unique due to the presence of the methoxy group at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
38493-30-0 |
|---|---|
Molekularformel |
C16H10Br2O4 |
Molekulargewicht |
426.05 g/mol |
IUPAC-Name |
6,8-dibromo-7-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-21-9-4-2-8(3-5-9)13-7-12(19)10-6-11(17)15(20)14(18)16(10)22-13/h2-7,20H,1H3 |
InChI-Schlüssel |
GYJRCEKIHMOAAC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C(=C3O2)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


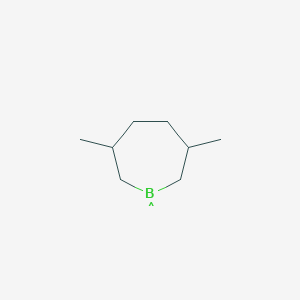
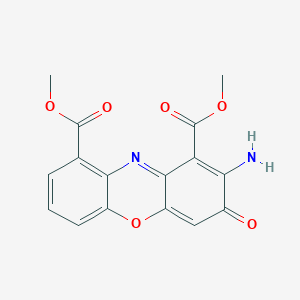


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
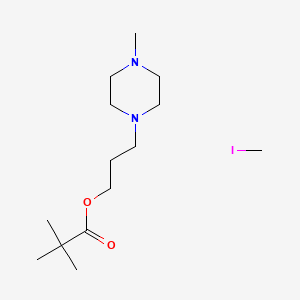
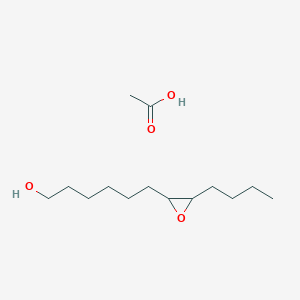
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
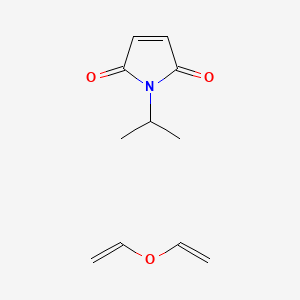
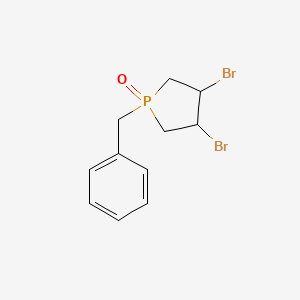
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
